molecular formula C15H20N2O3 B6948325 N-(3-hydroxy-2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide

N-(3-hydroxy-2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide

Cat. No.: B6948325
M. Wt: 276.33 g/mol
InChI Key: OWHOMKAYALPLFT-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(3-hydroxy-2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-9-7-8-11(10(2)14(9)19)17-15(20)12-5-3-4-6-13(18)16-12/h7-8,12,19H,3-6H2,1-2H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHOMKAYALPLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C2CCCCC(=O)N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide typically involves the reaction of 3-hydroxy-2,4-dimethylphenylamine with 7-oxoazepane-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the azepane ring can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride) are typically used.

    Substitution: Reagents like SOCl₂ (thionyl chloride) or PBr₃ (phosphorus tribromide) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

N-(3-hydroxy-2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with target proteins, potentially inhibiting their activity. The azepane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-2,4-dimethylphenyl)acetamide
  • N-(3-hydroxy-2,4-dimethylphenyl)-4-oxobutanamide
  • N-(3-hydroxy-2,4-dimethylphenyl)-5-oxohexanamide

Uniqueness

N-(3-hydroxy-2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to other similar compounds

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